N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride
Description
Properties
CAS No. |
652148-54-4 |
|---|---|
Molecular Formula |
C12H8ClFN2 |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
N-(4-fluorophenyl)pyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C12H8ClFN2/c13-12(9-5-7-15-8-6-9)16-11-3-1-10(14)2-4-11/h1-8H |
InChI Key |
MTHXYAQRDJRPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(C2=CC=NC=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Mechanism
The chlorination step proceeds via a nucleophilic substitution mechanism:
- The hydroxyl group of the oxime is replaced by a chloride ion.
- NCS acts as a chlorinating agent, generating a stable intermediate that facilitates the substitution.
Detailed Synthesis Protocol
Step 1: Preparation of N-(4-Fluorophenyl)pyridine-4-carboxaldoxime
Reagents and Conditions :
- Starting Material : Pyridine-4-carboxamide and 4-fluoroaniline.
- Catalyst : Triethylamine or NaOH.
- Solvent : Ethanol or DMF.
Procedure :
- React pyridine-4-carboxamide with 4-fluoroaniline in the presence of a base (e.g., NaOH) to form N-(4-fluorophenyl)pyridine-4-carboxamide .
- Treat the carboxamide with hydroxylamine hydrochloride in ethanol under reflux to yield the oxime derivative.
Step 2: Chlorination with NCS
Reagents and Conditions :
- Chlorinating Agent : N-Chlorosuccinimide (NCS).
- Solvent : DMF.
- Temperature : 60–80°C.
Procedure :
- Dissolve N-(4-fluorophenyl)pyridine-4-carboxaldoxime in DMF.
- Add NCS dropwise while stirring.
- Heat the mixture at 60°C for 8–12 hours.
- Quench the reaction with ice water and extract with tetrabutyl methylether (TBME).
Yield : ~75–85% (based on analogous carboximidoyl chlorides in).
Optimization Strategies
Solvent Selection
| Solvent | Advantages | Limitations |
|---|---|---|
| DMF | High solubility for oximes/NCS | Requires careful purification |
| CH2Cl2 | Improved extraction efficiency | Lower reaction rates |
Recommendation : DMF is preferred due to superior solubility and reaction kinetics.
Temperature Control
| Temperature Range | Observations |
|---|---|
| 60–80°C | Optimal for NCS activation |
| >80°C | Risk of side reactions (e.g., decomposition) |
Comparative Analysis of Reaction Yields
Data from analogous syntheses of carboximidoyl chlorides:
Insights :
- NCS consistently delivers yields of 75–85% for fluorophenyl-substituted carboximidoyl chlorides.
- Electron-withdrawing groups (e.g., -F) slightly reduce yields compared to electron-donating groups (e.g., -OCH3).
Challenges and Mitigation
Side Reactions
Purification
| Method | Efficacy |
|---|---|
| Column Chromatography | Effective for polar byproducts |
| Recrystallization | Ideal for non-polar impurities |
Scale-Up Considerations
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8–12 hours | 6–8 hours |
| Solvent Recovery | Manual distillation | Continuous extraction |
| Cost Efficiency | Moderate | High |
Note : NCS is cost-effective and widely available, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-(4-fluorophenyl)pyridine-4-carboximidamide, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound .
Scientific Research Applications
N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular structure of the target compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride with structurally related imidoyl chlorides, focusing on synthesis, reactivity, and functional properties.
Structural and Electronic Effects
- Fluorine vs. Chlorine Substitution : Replacing the 4-fluorophenyl group with a 4-chlorophenyl group (e.g., N-(4-Chlorophenyl)pyridine-4-carboximidoyl chloride) increases steric bulk marginally but reduces electronegativity. The fluorine atom’s stronger electron-withdrawing nature enhances the electrophilicity of the imidoyl chloride group, accelerating nucleophilic substitution reactions .
- Non-Halogenated Analogs: N-Phenylpyridine-4-carboximidoyl chloride lacks halogen substituents, resulting in lower thermal stability and slower reaction kinetics with amines or alcohols due to reduced electrophilicity.
Crystallographic Insights
For instance, SHELXL’s robust algorithms enable precise modeling of halogenated aromatic systems, which could aid in characterizing this compound’s solid-state conformation .
Research Findings and Limitations
- Key Studies: Limited peer-reviewed data directly address this compound, but fluorinated imidoyl chlorides are noted for their utility in synthesizing bioactive molecules (e.g., antifungal agents).
- Contradictions : Some studies suggest fluorine’s electron-withdrawing effects dominate reactivity, while others emphasize steric factors in chloro analogs.
Biological Activity
N-(4-Fluorophenyl)pyridine-4-carboximidoyl chloride is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a pyridine ring substituted with a 4-fluorophenyl group and a carboximidoyl chloride moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carboximidoyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. This interaction may result in altered signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown potent activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 0.5 µg/mL |
| 2 | E. coli | 1.0 µg/mL |
| 3 | P. aeruginosa | 2.0 µg/mL |
These results indicate that modifications in the chemical structure can enhance antimicrobial potency, highlighting the importance of SAR studies in drug development.
Anticancer Activity
This compound has also been investigated for its potential as an anticancer agent. Research has shown that it can inhibit key signaling pathways involved in cancer cell proliferation.
Case Study: c-Met Inhibition
A study focused on the inhibition of the c-Met receptor tyrosine kinase found that derivatives similar to this compound exhibited significant inhibitory effects on c-Met activity.
| Compound | IC50 (c-Met) | Cell Line Tested |
|---|---|---|
| A | 0.11 µM | A549 |
| B | 0.19 µM | H460 |
These findings suggest that the compound could serve as a lead candidate for further development in cancer therapy, particularly against tumors that exhibit aberrant c-Met signaling.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the fluorophenyl and pyridine moieties significantly impact biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances potency against both microbial and cancer cell lines by increasing the electrophilicity of the carboximidoyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
